molecular formula C13H13NO7 B2894722 (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid CAS No. 893764-59-5

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid

Cat. No. B2894722
M. Wt: 295.247
InChI Key: BHXLLSVOHJUCBH-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid (2E-4EONPAA) is an organic compound that is used as a substrate for the synthesis of various compounds and as a reagent in various scientific experiments. It has a variety of applications in scientific research and is used in the synthesis of a wide range of compounds.

Scientific research applications

Polymerization and Copolymer Synthesis

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid and its derivatives are used in polymer chemistry, particularly in the synthesis of copolymers. For example, styrene and acrylic acid were copolymerized under controlled conditions using a specific initiator, leading to the synthesis of copolymers with various compositions and significant research applications in materials science (Couvreur et al., 2003). Similarly, studies have been conducted on the polymerization of acrylates and their derivatives using different methods, such as nitroxide-mediated polymerization, which plays a crucial role in the development of novel polymeric materials with specific properties and applications (Benoit et al., 1999).

Corrosion Inhibition

Research has also been conducted on the application of acrylamide derivatives, related to (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid, as corrosion inhibitors. These compounds have been studied for their effectiveness in protecting metals like copper in acidic environments. The derivatives exhibit properties that make them suitable for use as mixed-type inhibitors, contributing to the field of corrosion science and engineering (Abu-Rayyan et al., 2022).

Sensor Applications

Some derivatives of (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid have been used in the development of sensors. For instance, specific monomers have been synthesized and copolymerized to create pH and temperature-responsive polymeric sensors. These sensors have applications in detecting environmental changes and have significant implications in the field of environmental monitoring and analytical chemistry (Eftekhari‐Sis & Ghahramani, 2015).

Flame Retardance and Thermal Stability

Studies have also been focused on the incorporation of specific groups into polymers to enhance flame retardance and thermal stability. These properties are crucial for materials used in high-temperature environments or where fire safety is a concern. The modification of polymers with groups derived from (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid can lead to improved fire-retardant properties and thermal stability (Joseph & Tretsiakova-McNally, 2012).

properties

IUPAC Name

(E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO7/c1-2-20-13(17)8-21-11-5-3-9(4-6-12(15)16)7-10(11)14(18)19/h3-7H,2,8H2,1H3,(H,15,16)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXLLSVOHJUCBH-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid

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